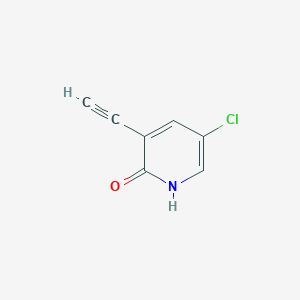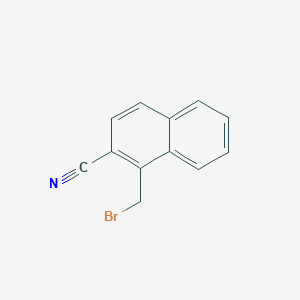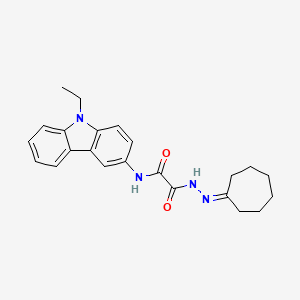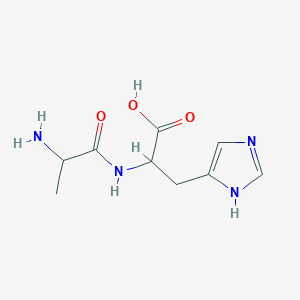![molecular formula C34H32N2O7 B12496491 3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12496491.png)
3-{[bis(4-methoxyphenyl)methyl]carbamoyl}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-Asn(Dod)-OH, also known as Nα-Fmoc-Nγ-(4,4′-dimethoxybenzhydryl)-L-asparagine, is a derivative of the amino acid asparagine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of handling. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group for the amino terminus, while the Dod (4,4′-dimethoxybenzhydryl) group protects the side chain of asparagine. This compound is essential in the synthesis of peptides, which are crucial in various biological and medical research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Dod)-OH typically involves the protection of the amino and side chain groups of asparagine. The Fmoc group is introduced using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate. The Dod group is introduced using 4,4′-dimethoxybenzhydryl chloride in the presence of a base like triethylamine .
Industrial Production Methods
In industrial settings, the production of Fmoc-Asn(Dod)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of solid-phase peptide synthesis (SPPS) allows for the efficient assembly of peptides by anchoring the first amino acid to a solid resin and sequentially adding protected amino acids .
Analyse Chemischer Reaktionen
Types of Reactions
Fmoc-Asn(Dod)-OH primarily undergoes deprotection and coupling reactions during peptide synthesis. The Fmoc group is removed using a base such as piperidine, while the Dod group is removed using acidic conditions .
Common Reagents and Conditions
Deprotection of Fmoc group: Piperidine in dimethylformamide (DMF)
Deprotection of Dod group: Trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (TIS)
Coupling reactions: Use of coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in the presence of a base
Major Products Formed
The primary product formed from these reactions is the desired peptide chain, with the Fmoc and Dod groups removed to yield the free amino and side chain groups, respectively .
Wissenschaftliche Forschungsanwendungen
Fmoc-Asn(Dod)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Peptide synthesis: Used in the synthesis of peptides for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions.
Drug development: Peptides synthesized using Fmoc-Asn(Dod)-OH are used in the development of peptide-based therapeutics for various diseases.
Biomarker discovery: Peptides are used as biomarkers for disease diagnosis and monitoring.
Materials science: Fmoc-modified peptides are used in the development of novel materials with unique properties, such as self-assembling nanostructures.
Wirkmechanismus
The mechanism of action of Fmoc-Asn(Dod)-OH in peptide synthesis involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The Fmoc group protects the amino terminus during coupling reactions, preventing unwanted side reactions. The Dod group protects the side chain of asparagine, ensuring the correct sequence and structure of the synthesized peptide.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fmoc-Asn(Trt)-OH: Uses a trityl (Trt) group for side chain protection instead of Dod.
Fmoc-Gln(Trt)-OH: Similar to Fmoc-Asn(Dod)-OH but with glutamine instead of asparagine.
Uniqueness
Fmoc-Asn(Dod)-OH is unique due to the specific protection provided by the Dod group, which offers stability and ease of removal under acidic conditions. This makes it particularly useful in the synthesis of peptides that require precise control over side chain protection and deprotection.
Eigenschaften
IUPAC Name |
4-[bis(4-methoxyphenyl)methylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32N2O7/c1-41-23-15-11-21(12-16-23)32(22-13-17-24(42-2)18-14-22)36-31(37)19-30(33(38)39)35-34(40)43-20-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-30,32H,19-20H2,1-2H3,(H,35,40)(H,36,37)(H,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUINEVHFMAGARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)NC(=O)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(4-chloro-2-fluorophenyl)-4-hydroxy-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496411.png)
![1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12496426.png)
![Tert-butyl [1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-3-yl]carbamate](/img/structure/B12496434.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B12496449.png)
![8-Methoxy-1,3-dimethyl-2-(4-methylphenyl)cyclohepta[C]pyrrol-4-one](/img/structure/B12496455.png)


methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12496467.png)


![Ethyl 5-({[5-(3,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12496484.png)
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl 4-fluorobenzoate](/img/structure/B12496487.png)

![2-{2-[(2,6-Dichlorobenzyl)amino]ethoxy}ethanol](/img/structure/B12496509.png)
